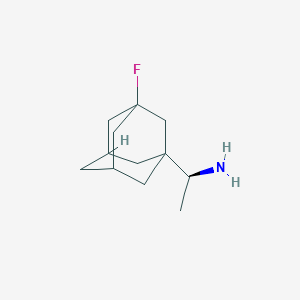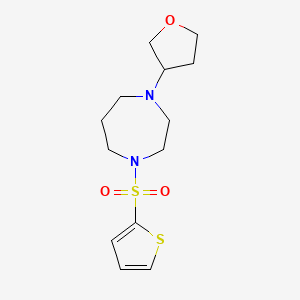
1-(Tetrahydrofuran-3-yl)-4-(thiophen-2-ylsulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Tetrahydrofuran-3-yl)-4-(thiophen-2-ylsulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H20N2O3S2 and its molecular weight is 316.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of complex molecules often involves the creation of compounds with multiple ring systems, demonstrating the importance of components like tetrahydrofuran and thiophene in constructing intricate molecular architectures. For instance, the study by F. Toze et al. (2011) showcases the synthesis of a molecule with a fused pentacyclic system, highlighting the role of tetrahydrofuran in forming multi-ring structures and its implications in further chemical investigations (Toze et al., 2011). Similarly, research on the synthesis of 1,4-butanediol and tetrahydrofuran by Yue Zhu et al. (2022) underlines the importance of these compounds as feedstocks for creating valuable materials, demonstrating their broad applicability in industrial chemistry (Zhu et al., 2022).
Molecular Interactions and Properties
The study of molecular interactions and the properties of compounds containing tetrahydrofuran and thiophene units can offer insights into the development of new materials and drugs. For example, the research by A. Garoufis et al. (2015) on the synthesis of a new benzodiazepine molecule and its interactions with diorganotin(IV) chlorides sheds light on how these molecular structures interact with metal ions, which could be crucial for pharmaceutical applications (Garoufis et al., 2015).
Photoreaction and Functionalization
Photoreaction techniques and C-H functionalization strategies are important research areas, as demonstrated by L. Rodina et al. (2016), who explored the unusual photochemical reactions of diazoketones, including tetrahydrofuran derivatives. This work illustrates the potential of using light to initiate reactions that introduce functional groups into hydrocarbons, expanding the toolkit for organic synthesis and offering new pathways for creating complex molecules (Rodina et al., 2016).
Properties
IUPAC Name |
1-(oxolan-3-yl)-4-thiophen-2-ylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c16-20(17,13-3-1-10-19-13)15-6-2-5-14(7-8-15)12-4-9-18-11-12/h1,3,10,12H,2,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDKNJAWRPGKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CS2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Azaspiro[3.5]nonan-2-ol](/img/structure/B2601663.png)
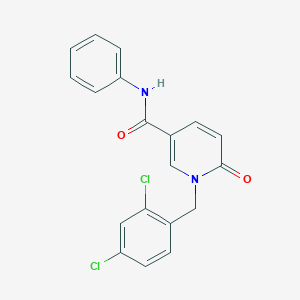
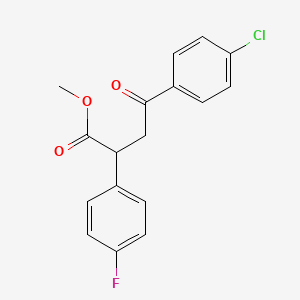

![6-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)
![[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B2601675.png)
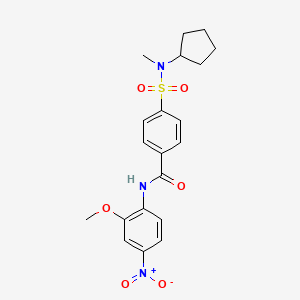
![5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2601678.png)
![3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2601679.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2601683.png)
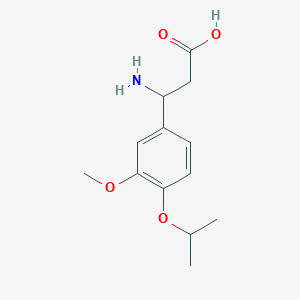
![N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2601686.png)
